8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups on its aromatic ring
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic displacement of halogen atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This compound also affects gene expression by interacting with transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This interaction can lead to changes in metabolic flux and the levels of metabolites within cells . Additionally, the compound can affect the activity of other enzymes involved in detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization within cells can also influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from 2-trifluoromethyl aniline. The general synthetic route includes:
Cyclization: The substituted aniline undergoes cyclization to form 4-hydroxyquinoline.
Halogenation: The 4-hydroxyquinoline is then subjected to halogenation to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki–Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Coupling Products: The products of Suzuki–Miyaura coupling are typically biaryl compounds.
Scientific Research Applications
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Another quinoline derivative with similar substituents but different substitution patterns.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity.
Uniqueness: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSBQKOZKBRKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347942 |
Source
|
Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-61-3 |
Source
|
Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.